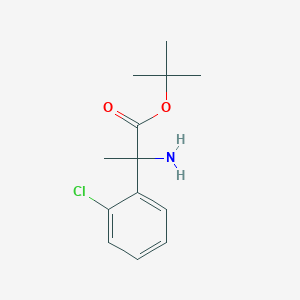![molecular formula C16H22N2O4S B2489133 N-(2,3-二甲氧基苯基)-1-氧杂-4-硫杂-8-氮杂螺[4.5]癸烷-8-甲酰胺 CAS No. 1396750-81-4](/img/structure/B2489133.png)
N-(2,3-二甲氧基苯基)-1-氧杂-4-硫杂-8-氮杂螺[4.5]癸烷-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[45]decane-8-carboxamide is a complex organic compound characterized by its unique spirocyclic structure
科学研究应用
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments for various diseases.
作用机制
Target of Action
The primary targets of N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide are the receptor-interacting protein kinases 1 and 3 (RIPK1 and RIPK3), and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . These proteins constitute the core components of the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound interacts with its targets, RIPK1, RIPK3, and MLKL, to inhibit the necroptosis signaling pathway . Necroptosis is a form of cell death that is morphologically similar to necrosis and is involved in various pathophysiological disorders . The inhibition of this pathway by the compound can potentially prevent or reduce the effects of these disorders .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The downstream effects of this pathway include cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of necroptosis, which can prevent cell swelling, plasma membrane rupture, and the release of cellular contents . This can potentially prevent or reduce the effects of various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate phenyl derivative and introduce the oxathiaza ring through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput while minimizing waste and energy consumption .
化学反应分析
Types of Reactions
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may need catalysts or specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can lead to various functionalized derivatives, depending on the nucleophile or electrophile involved .
相似化合物的比较
Similar Compounds
N-(2,3-dimethylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide: This compound shares a similar spirocyclic structure but differs in the substitution pattern on the phenyl ring.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different functional groups, used in various pharmacological studies.
Uniqueness
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is unique due to its combination of an oxathiaza ring and a carboxamide group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-20-13-5-3-4-12(14(13)21-2)17-15(19)18-8-6-16(7-9-18)22-10-11-23-16/h3-5H,6-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHWLAJGLGTCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
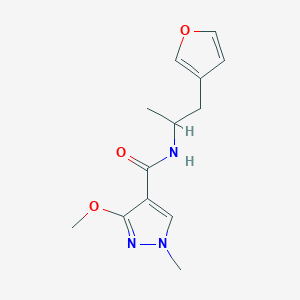
![N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine](/img/structure/B2489053.png)

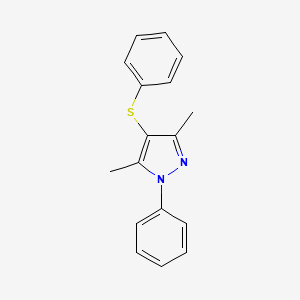
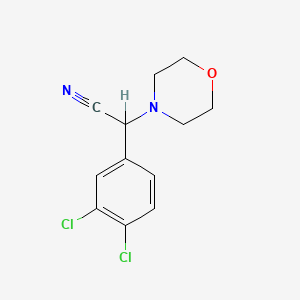

![N-(3-CHLORO-4-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2489062.png)
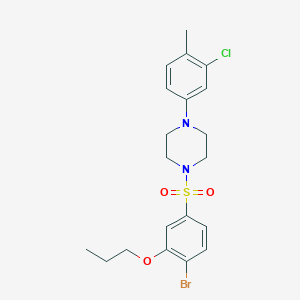
![ethyl 2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2489065.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-4-carboxamide](/img/structure/B2489068.png)
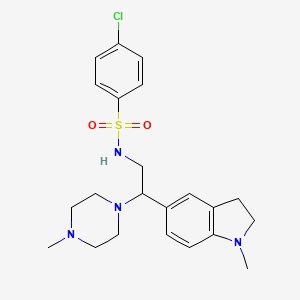
![3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B2489071.png)

